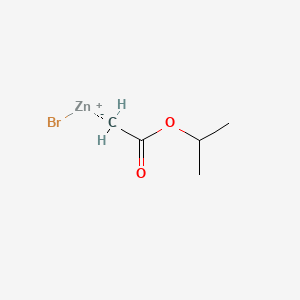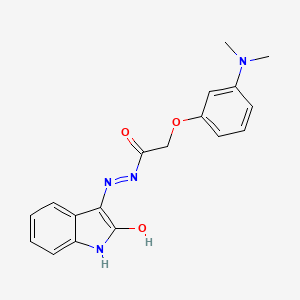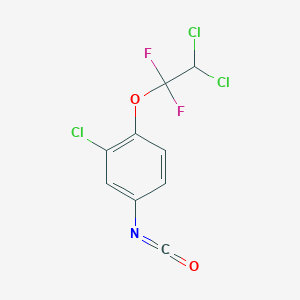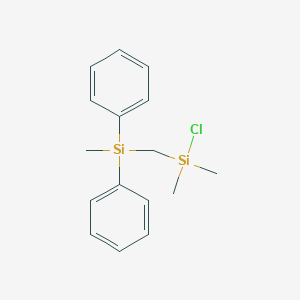
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane, also known as DMSMDC, is an organosilicon compound with a variety of industrial and scientific applications. It is a colorless, volatile liquid with a boiling point of about 120°C and a melting point of about -15°C. Due to its unique chemical structure, DMSMDC has become an important tool in the synthesis of various compounds and materials.
Aplicaciones Científicas De Investigación
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is widely used in scientific research due to its unique properties. It is used as a catalyst in the synthesis of polymers and other materials, as well as in the production of organosilicon compounds. It is also used as a reagent in the synthesis of organosilicon compounds, as well as in the production of pharmaceuticals and other organic compounds. Additionally, (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in the synthesis of various polymers, such as polysiloxanes, polyurethanes, and polyamides.
Mecanismo De Acción
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is not fully understood. It is believed that the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride results in the formation of a complex organosilicon compound. This compound is then broken down by the presence of a catalyst, such as an acid or base, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane have not been extensively studied. However, some studies have suggested that it may have an effect on the cardiovascular system, as well as on the central nervous system. Additionally, it may have an effect on the metabolism of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively safe to handle. Additionally, it is highly reactive and can be used in a wide variety of reactions. However, it is important to note that (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is volatile and can be hazardous if inhaled. Therefore, appropriate safety precautions should be taken when using it in laboratory experiments.
Direcciones Futuras
The potential applications of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane are vast, and there are numerous opportunities for further research. These include the development of new catalysts and reagents for the synthesis of organosilicon compounds, as well as the development of new polymers and materials. Additionally, further research into the biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new drugs and therapies. Finally, further research into the mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new catalysts and reagents for the synthesis of other compounds and materials.
Métodos De Síntesis
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is synthesized by the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride. The reaction is typically carried out in a solvent such as toluene and heated to temperatures between 80 and 120°C. The reaction is generally complete within one hour. The product is then purified by distillation and can be stored for long periods of time in the absence of moisture and oxygen.
Propiedades
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



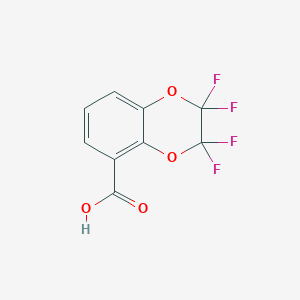


![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)



